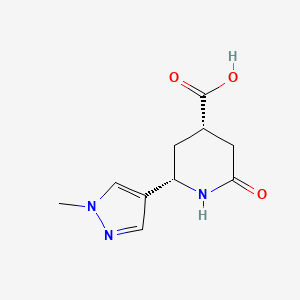
6-(Dimethylamino)-5-iodopyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-5-iodopyridine-3-carboxylic acid is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The prefix ‘6-(Dimethylamino)’ suggests the presence of a dimethylamino group attached to the 6th carbon in the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of carbodiimides .Molecular Structure Analysis
The molecular structure likely consists of a pyridine ring with a carboxylic acid group, an iodine atom, and a dimethylamino group attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The compound, due to the presence of the pyridine ring, might participate in electrophilic substitution reactions. The carboxylic acid group could undergo reactions to form esters, amides, and other derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a pyridine ring have basic properties, and the presence of a carboxylic acid group would introduce acidic properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
6-(Dimethylamino)-5-iodopyridine-3-carboxylic acid and its derivatives are utilized in synthetic chemistry for the creation of complex molecular structures. For example, its role in the synthesis of (S)-3-heteroaryl-2-hydroxy-l-propyl benzoates through 'ring switching' methodology demonstrates its utility in constructing compounds with potential biological activity (Mihelic et al., 2001). Additionally, studies on the non-covalent bonded supramolecular architectures based on 4-dimethylaminopyridine and organic acids highlight the importance of weak interactions in the design of new materials and their potential applications in various fields, including pharmaceuticals (Zhang et al., 2015).
Material Science and Catalysis
The compound and its analogs have been explored for their roles in material science, particularly in the development of new catalytic systems and materials with novel properties. For instance, copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, where similar compounds act as ligands, have been investigated for incorporation into copper-based dye-sensitized solar cells (DSCs), showcasing the potential of these compounds in renewable energy technologies (Constable et al., 2009).
Supramolecular Chemistry
Research into the formation of ternary multicomponent crystals through charge-transfer interactions and hydrogen-bonding highlights the utility of dimethylaminopyridine derivatives in supramolecular chemistry. These studies provide insights into how various non-covalent interactions can be exploited to construct complex structures with potential applications in drug delivery systems, molecular recognition, and the development of novel supramolecular materials (Seaton et al., 2013).
Advanced Synthetic Methodologies
Further illustrating the versatility of this compound derivatives in synthesis, research has been conducted on their role in creating highly functionalized and structurally diverse molecules. This includes the development of methodologies for regioselective functionalization, enabling the synthesis of compounds with precise structural attributes for pharmaceutical research and other applications (Bobbio & Schlosser, 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-(dimethylamino)-5-iodopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQNAFKIVXUASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2798563.png)

![1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B2798566.png)
![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2798567.png)









![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2798586.png)
